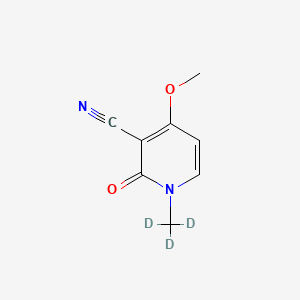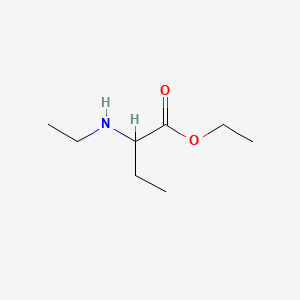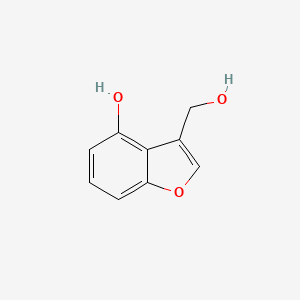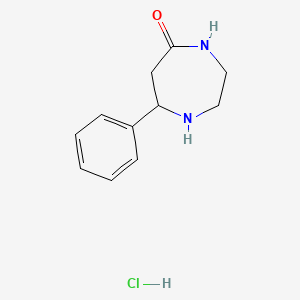
Baclofen-d4 (Major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Baclofen-d4 (Major) is a biochemical used for proteomics research . It is a derivative of Baclofen, a lipophilic derivative of γ-aminobutyric acid (GABA), and is an orally active, selective metabotropic GABAB receptor (GABABR) agonist . The molecular formula of Baclofen-d4 (Major) is C10H8D4ClNO2 .
Synthesis Analysis
Baclofen’s synthesis has been described in various studies . One approach begins with 4-chlorobenzaldehyde . All reactions are carried out by the green method, which yields better results . Another study describes an efficient enantioselective synthesis of Baclofen, with key steps involving Ru (II)– (S)-BINAP catalyzed asymmetric hydrogenations of C-C and C-O groups .
Molecular Structure Analysis
The molecular formula of Baclofen-d4 (Major) is C10H8D4ClNO2 . This indicates that it contains 10 carbon atoms, 8 hydrogen atoms, 4 deuterium atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.
Chemical Reactions Analysis
Baclofen, the parent compound of Baclofen-d4 (Major), has been shown to react with various derivatizing reagents to yield different colored products . These reactions are based on the primary amine group of Baclofen reacting with the reagents .
Physical And Chemical Properties Analysis
Baclofen-d4 (Major) has a molecular weight of 217.69 . It is a stable isotope labelled compound .
作用機序
Baclofen-d4 (Major) is an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors expressed on pre- and post-synaptic neurons . Upon binding to GABAB receptors, Baclofen causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased neurotransmission .
Safety and Hazards
Baclofen, from which Baclofen-d4 (Major) is derived, is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitisation, skin sensitisation, reproductive toxicity, and specific target organ toxicity . It is toxic if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
将来の方向性
Baclofen-d4 (Major) is used for proteomics research . Its future applications could be influenced by ongoing research into the properties and uses of Baclofen and its derivatives. For instance, Baclofen is being investigated for use in alcohol dependence and withdrawal . The outcomes of such research could potentially open up new avenues for the use of Baclofen-d4 (Major) in related areas of study.
特性
IUPAC Name |
4-amino-3-(4-chlorophenyl)-2,2,4,4-tetradeuteriobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYSYYIEGFHWSV-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C1=CC=C(C=C1)Cl)C([2H])([2H])N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3](/img/structure/B585635.png)
